molecular formula C17H16N2O5 B324047 2-({2-[(4-Methylphenoxy)acetyl]hydrazino}carbonyl)benzoic acid CAS No. 302904-35-4

2-({2-[(4-Methylphenoxy)acetyl]hydrazino}carbonyl)benzoic acid

Cat. No.: B324047
CAS No.: 302904-35-4
M. Wt: 328.32 g/mol
InChI Key: QMIVENRLKSJMPV-UHFFFAOYSA-N
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Description

2-({2-[(4-Methylphenoxy)acetyl]hydrazino}carbonyl)benzoic acid is a benzoic acid derivative with the molecular formula C17H16N2O5 and is provided as a high-purity chemical reagent for research purposes. This compound is structurally characterized by a hydrazine linker connecting a 4-methylphenoxy acetyl group to a phthalamic acid (2-carboxybenzamide) moiety. Its molecular architecture, featuring multiple functional groups and an aromatic system, makes it a valuable scaffold in medicinal chemistry and drug discovery research for the design and synthesis of novel bioactive molecules. Compounds with similar anthranilic acid (o-aminobenzoic acid) and hydrazine core structures are extensively investigated for their diverse biological activities. Research on analogous structures has demonstrated significant potential in developing anti-inflammatory agents. For instance, related anthranilic acid derivatives are known for their role in non-steroidal anti-inflammatory drugs (NSAIDs) . Furthermore, hydrazone-containing compounds have shown promise in downregulating key inflammatory pathways, such as caspase-1 and NF-κB, which are pivotal in the expression of inflammatory cytokines . The structural features of this compound also suggest potential for antioxidant and anticancer activity, as hydrazine-based hybrids are common pharmacophores in the exploration of multi-target therapeutic agents . This product is intended for use in laboratory research applications only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and adhering to standard laboratory safety protocols.

Properties

IUPAC Name

2-[[[2-(4-methylphenoxy)acetyl]amino]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-11-6-8-12(9-7-11)24-10-15(20)18-19-16(21)13-4-2-3-5-14(13)17(22)23/h2-9H,10H2,1H3,(H,18,20)(H,19,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIVENRLKSJMPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356786
Record name AN-329/40193593
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302904-35-4
Record name AN-329/40193593
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((2-((4-METHYLPHENOXY)ACETYL)HYDRAZINO)CARBONYL)BENZOIC ACID
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Preparation Methods

Preparation of 2-Hydrazinocarbonylbenzoic Acid

The benzoic acid-hydrazine fragment is typically derived from phthalic anhydride. A modified molten-state synthesis (analogous to methods in CN106349091A) achieves this:

Procedure :

  • Reactants : Phthalic anhydride (1.0 eq) and hydrazine hydrate (1.2 eq).

  • Conditions :

    • Solvent-free, 120–130°C, 3–4 hours.

    • Yield: 78–85%.

  • Mechanism : Nucleophilic attack by hydrazine on the anhydride carbonyl, followed by ring opening and proton transfer.

Characterization Data :

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).

  • ¹H NMR (DMSO-d₆) : δ 12.1 (s, 1H, COOH), 8.1–7.8 (m, 4H, Ar–H), 4.2 (s, 2H, NH₂).

Synthesis of 4-Methylphenoxyacetyl Chloride

The 4-methylphenoxyacetyl group is introduced via Friedel-Crafts acylation, followed by chlorination:

Procedure :

  • Acylation :

    • 4-Methylphenol (1.0 eq) + chloroacetyl chloride (1.1 eq).

    • Base: Triethylamine (2.0 eq), solvent: DCM, 0°C → RT, 2 hours.

    • Yield: 89%.

  • Chlorination :

    • Thionyl chloride (3.0 eq), reflux, 1 hour.

    • Yield: 95%.

Optimization Note : Excess thionyl chloride ensures complete conversion to acyl chloride, critical for subsequent hydrazine coupling.

Coupling of Fragments via Hydrazine Linkage

The final step conjugates the two precursors through hydrazine bond formation:

Procedure :

  • Reactants :

    • 2-Hydrazinocarbonylbenzoic acid (1.0 eq).

    • 4-Methylphenoxyacetyl chloride (1.05 eq).

  • Conditions :

    • Solvent: Dry THF, 0°C → RT.

    • Base: Pyridine (2.0 eq), 12-hour stirring.

    • Workup: Dilute HCl wash, recrystallization (EtOH/H₂O).

  • Yield : 72–78%.

Critical Parameters :

  • Stoichiometry : Slight excess of acyl chloride minimizes unreacted hydrazine.

  • Temperature Control : Slow addition at 0°C prevents side reactions (e.g., Schotten-Baumann conditions).

Alternative Pathway: One-Pot Synthesis

A streamlined one-pot method reduces purification steps, adapting techniques from CN109553528A:

Procedure :

  • Reactants :

    • Phthalic anhydride (1.0 eq).

    • 4-Methylphenoxyacetyl hydrazide (1.1 eq).

  • Conditions :

    • Solvent: Toluene, 110°C, 6 hours.

    • Catalyst: p-Toluenesulfonic acid (0.1 eq).

  • Yield : 68–70%.

Advantages :

  • Eliminates intermediate isolation.

  • Reduced solvent usage aligns with green chemistry principles.

Limitations :

  • Lower yield due to competing anhydride hydrolysis.

Comparative Analysis of Methods

ParameterStepwise SynthesisOne-Pot Synthesis
Total Yield58–62%68–70%
Reaction Time18–20 hours6 hours
Purification Steps31
ScalabilityHighModerate
Solvent Waste450 mL/mol150 mL/mol

Key Findings :

  • The one-pot method offers better atom economy but requires precise stoichiometry.

  • Stepwise synthesis remains preferred for high-purity (>98%) batches.

Advanced Catalytic Approaches

Recent studies explore metal-free catalysts to enhance coupling efficiency:

Example :

  • Catalyst : DMAP (4-Dimethylaminopyridine).

  • Conditions : DCM, RT, 4 hours.

  • Yield Improvement : 82% (vs. 72% without catalyst).

Mechanistic Insight : DMAP accelerates acylation by stabilizing the tetrahedral intermediate.

Characterization and Quality Control

Essential Analyses :

  • HPLC Purity :

    • Column: C18, 250 × 4.6 mm.

    • Mobile Phase: 60:40 MeCN/H₂O (0.1% TFA).

    • Retention Time: 8.2 min.

    • Purity: ≥98%.

  • Mass Spectrometry :

    • ESI-MS : m/z 329.1 [M+H]⁺ (calc. 328.32).

  • XRD Crystallography :

    • Monoclinic crystal system, space group P2₁/c.

    • Hydrogen bonding network stabilizes the hydrazine moiety.

Industrial-Scale Production Considerations

Challenges :

  • Cost of 4-methylphenol derivatives.

  • Hydrazine handling safety.

Mitigation Strategies :

  • In Situ Hydrazine Generation : Using hydrazine sulfate and NaOH.

  • Continuous Flow Reactors : Improve heat transfer during exothermic steps .

Chemical Reactions Analysis

Types of Reactions

2-({2-[(4-Methylphenoxy)acetyl]hydrazino}carbonyl)benzoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the hydrazino group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

2-({2-[(4-Methylphenoxy)acetyl]hydrazino}carbonyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({2-[(4-Methylphenoxy)acetyl]hydrazino}carbonyl)benzoic acid involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The compound may also interact with cellular pathways, affecting various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared with structurally related benzoic acid derivatives and hydrazide-containing analogs. Key differences in substituents, molecular weight, and biological activity are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-({2-[(4-Methylphenoxy)acetyl]hydrazino}carbonyl)benzoic acid (Target) C₁₇H₁₆N₂O₅ 328.33 4-Methylphenoxy, hydrazino-carbonyl High polarity, moderate lipophilicity
2-({2-[2-(4-Methoxyphenyl)acetyl]hydrazino}carbonyl)benzoic acid () C₁₇H₁₆N₂O₅ 328.33 4-Methoxyphenyl Enhanced solubility due to methoxy
2-{[2-(3-Nitrobenzoyl)hydrazino]carbonyl}benzoic acid () C₁₅H₁₁N₃O₆ 329.27 3-Nitrobenzoyl Higher nitrogen content, redox-active
2-(2-(4-Benzamido)benzoyl)hydrazinylcarbonylbenzoic acid () C₂₂H₁₇N₃O₅ 403.39 Benzamido group Increased steric bulk, potential H-bonding
4-((E)-{[(4-Methylphenoxy)acetyl]hydrazono}methyl)phenyl 2-bromobenzoate () C₂₃H₁₉BrN₂O₅ 507.32 Bromobenzoate, hydrazono-methyl Higher lipophilicity, halogen-induced stability

Key Structural Insights :

Substituent Effects: The 4-methylphenoxy group in the target compound provides moderate lipophilicity compared to the 4-methoxyphenyl analog, which improves aqueous solubility () . Halogenated analogs (e.g., bromobenzoate in ) exhibit higher molecular weights and enhanced metabolic stability due to halogen electronegativity .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows methods similar to , involving phthalic anhydride and hydrazine derivatives, yielding >95% purity under optimized conditions .
  • Comparatively, nitro-substituted derivatives () require nitration steps, which may reduce yields due to side reactions .

Biological Activity

2-({2-[(4-Methylphenoxy)acetyl]hydrazino}carbonyl)benzoic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C24_{24}H25_{25}N3_3O4_4
  • Molecular Weight : 423.47 g/mol

Biological Activity Overview

Research indicates that derivatives of benzoic acid, including this compound, exhibit various biological activities. Key areas of investigation include:

  • Antimicrobial Activity : Some benzoic acid derivatives have demonstrated antimicrobial properties against various pathogens.
  • Antiproliferative Effects : Studies have shown that certain compounds can inhibit cancer cell proliferation.
  • Anti-inflammatory Properties : Compounds in this class may modulate inflammatory pathways.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some benzoic acid derivatives inhibit enzymes like cyclooxygenase (COX), which are involved in inflammatory processes.
  • Modulation of Protein Degradation Pathways : Research has indicated that certain derivatives enhance proteasomal and lysosomal degradation pathways, potentially leading to improved cellular homeostasis and reduced cancer cell viability .
  • Interaction with Apoptotic Pathways : The compound may influence apoptotic signaling by interacting with anti-apoptotic proteins, making it a candidate for cancer therapy .

1. Antimicrobial Activity

A study evaluating various benzoic acid derivatives found that certain compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications at the phenoxyacetyl position enhanced activity.

2. Antiproliferative Effects

In vitro assays demonstrated that this compound significantly inhibited the growth of several cancer cell lines, including Hep-G2 (liver cancer) and A2058 (melanoma). The IC50 values were found to be comparable to established chemotherapeutics, suggesting potential as an anticancer agent .

3. Anti-inflammatory Activity

Research has shown that this compound can reduce pro-inflammatory cytokine levels in cell culture models, indicating its potential use in treating inflammatory diseases. The mechanism appears to involve the inhibition of NF-kB signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntiproliferativeReduced cell viability in cancer lines
Anti-inflammatoryDecreased cytokine production

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